

Weekly vs. Monthly Vitamin D3 Dosing: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VD2173

Cat. No.: B12424836

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of weekly versus monthly dosing regimens for Vitamin D3, supported by experimental data. While the specific compound **VD2173** was not found in the public domain, this analysis of Vitamin D3 (cholecalciferol) serves as a robust proxy for understanding the pharmacokinetic and pharmacodynamic implications of varied dosing frequencies.

This comparison guide synthesizes findings from multiple clinical studies to evaluate the efficacy and safety of administering Vitamin D3 on a weekly versus a monthly schedule. The data presented here can inform preclinical and clinical development strategies for compounds with similar mechanisms of action.

Efficacy Data: Serum 25(OH)D Levels

The primary measure of Vitamin D3 efficacy is the serum concentration of 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. Several randomized clinical trials have demonstrated that weekly and monthly administration of equivalent cumulative doses of Vitamin D3 are largely comparable in their ability to raise and maintain adequate serum 25(OH)D levels.

A prospective, randomized clinical trial involving adults with vitamin D deficiency found that daily, weekly, and monthly administrations of a daily equivalent of 1000 IU of Vitamin D3 provided equal efficacy and safety profiles^{[1][2]}. The increases in serum 25(OH)D per 1000 IU were statistically equivalent across the groups^{[1][2]}. Another study in elderly hip fracture patients randomized to receive 1,500 IU daily, 10,500 IU once weekly, or 45,000 IU once every

28 days also found no significant differences in serum 25(OH)D concentrations after two months[3].

However, one study in elderly nursing home residents comparing equivalent doses of 600 IU/day, 4200 IU/week, and 18,000 IU/month found that daily administration was most effective in increasing serum 25(OH)D levels, followed by weekly, and then monthly dosing.

Table 1: Comparison of Changes in Serum 25(OH)D Levels with Different Dosing Frequencies

Study Population	Dosing Regimen (Equivalent Daily Dose)	Duration	Mean Increase in Serum 25(OH)D (ng/mL)	Key Finding
Adults with Vitamin D Deficiency	7000 IU Weekly (1000 IU/day)	3 months	12.6 ± 1.1 per 1000 IU	Statistically equivalent to daily and monthly dosing
Adults with Vitamin D Deficiency	30,000 IU Monthly (1000 IU/day)	3 months	12.9 ± 0.9 per 1000 IU	Statistically equivalent to daily and weekly dosing
Elderly Hip Fracture Patients	10,500 IU Weekly (1500 IU/day)	2 months	Final concentration: 29.2 ± 8.9	No significant difference compared to daily and monthly dosing
Elderly Hip Fracture Patients	45,000 IU Monthly (1500 IU/day)	2 months	Final concentration: 37.1 ± 10.3	No significant difference compared to daily and weekly dosing
Elderly Nursing Home Residents	4200 IU Weekly (600 IU/day)	4 months	40.7 nmol/L	Less effective than daily, more effective than monthly
Elderly Nursing Home Residents	18,000 IU Monthly (600 IU/day)	4 months	27.6 nmol/L	Less effective than daily and weekly dosing

Safety Profile

Across the reviewed studies, both weekly and monthly high-dose Vitamin D3 supplementation were found to be safe, with no significant differences in safety parameters compared to daily dosing. Studies have shown that even large monthly doses do not raise safety concerns, with no reported treatment-related adverse events or significant changes in serum calcium concentrations. Long-term studies in children and adolescents receiving weekly high-dose Vitamin D3 also demonstrated a good safety profile, with no instances of vitamin D intoxication.

Experimental Protocols

The following are summaries of the methodologies employed in the key clinical trials cited in this guide.

Protocol 1: Randomized Clinical Trial in Adults with Vitamin D Deficiency

- Study Design: A 3-month, prospective, randomized, open-label, multicenter clinical trial.
- Participants: 64 adult subjects with diagnosed vitamin D deficiency (serum 25OHD < 20 ng/mL).
- Intervention Groups:
 - Group A: 1000 IU Vitamin D3 daily.
 - Group B: 7000 IU Vitamin D3 once weekly.
 - Group C: 30,000 IU Vitamin D3 once monthly.
- Primary Outcome: Change in serum 25(OH)D concentration.
- Safety Monitoring: Assessment of safety parameters throughout the study.

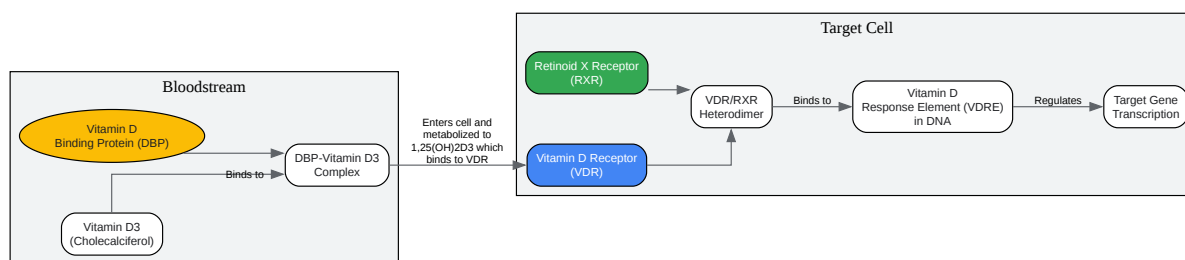
Protocol 2: Study in Elderly Hip Fracture Patients

- Study Design: A 2-month, randomized trial.
- Participants: 48 women (mean age 81 ± 8 years) who had undergone surgery for hip fracture.

- Intervention Groups:
 - 1,500 IU Vitamin D3 in ethanol daily.
 - 10,500 IU Vitamin D3 in ethanol once weekly.
 - 45,000 IU Vitamin D3 in ethanol once every 28 days.
- Primary Outcome: Serum 25(OH)D concentration.
- Secondary Outcomes: Serum 1,25-dihydroxyvitamin D concentrations.

Signaling Pathway and Experimental Workflow

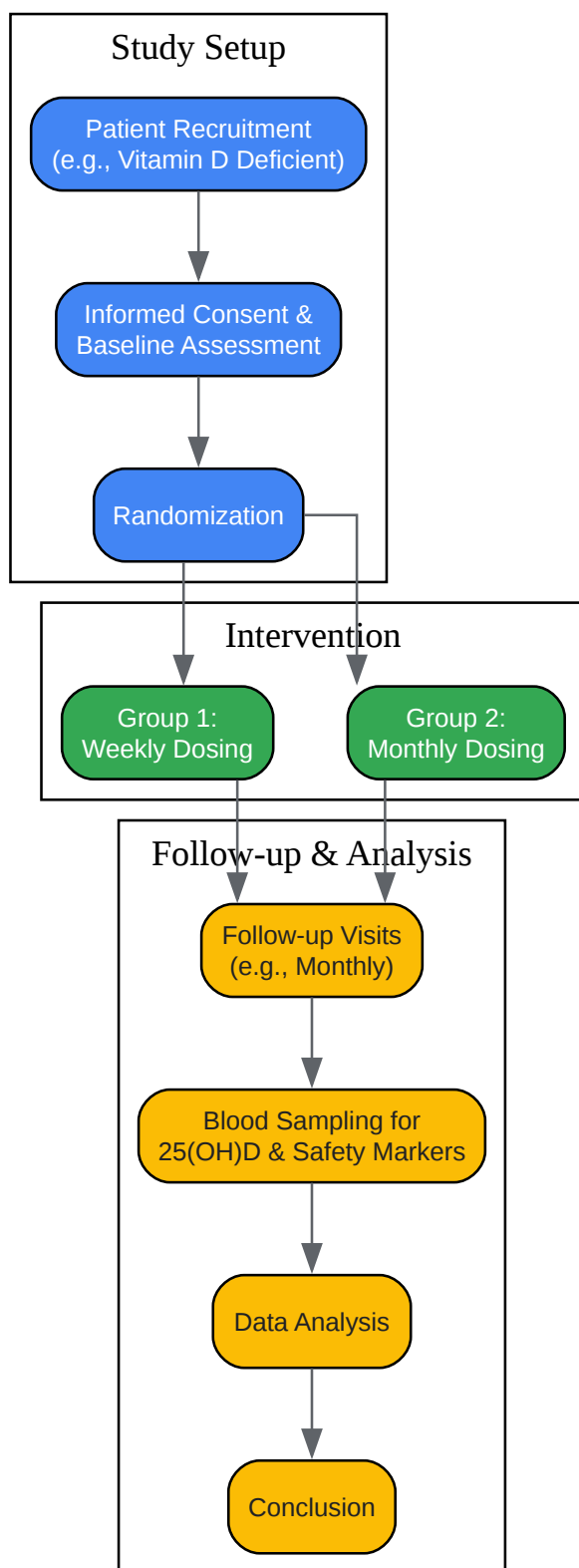
The biological effects of Vitamin D3 are mediated through the Vitamin D Receptor (VDR), a transcription factor that regulates gene expression. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of different dosing regimens.



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Caption: Vitamin D3 signaling pathway.

The general workflow for a clinical trial comparing different dosing frequencies is outlined below.



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Caption: Clinical trial workflow for dosing comparison.

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References

- 1. Randomized clinical trial to comparing efficacy of daily, weekly and monthly administration of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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